Chlorure de 5-(1,3-oxazol-5-yl)-2-thiophènesulfonyle

Vue d'ensemble

Description

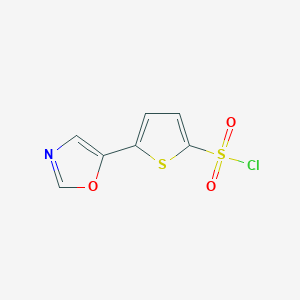

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is a chemical compound with the molecular formula C7H4ClNO3S2 and a molecular weight of 249.69 g/mol . This compound is characterized by the presence of an oxazole ring and a thiophene ring, both of which are heterocyclic structures. The oxazole ring contains one oxygen and one nitrogen atom, while the thiophene ring contains one sulfur atom. The sulfonyl chloride group attached to the thiophene ring makes this compound highly reactive and useful in various chemical reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

In medicinal chemistry, 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to form covalent bonds with nucleophilic sites on biological molecules enhances its utility in drug design. Notably, derivatives of this compound have shown promise in developing anti-inflammatory and anticancer drugs.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.8 to 3.2 µg/ml against various Candida species and Aspergillus fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of substituted oxazoles against clinical isolates of bacteria. The findings indicated that certain derivatives exhibited promising antimicrobial activity with MIC values comparable to conventional antibiotics like ampicillin and ciprofloxacin.

Anti-inflammatory Potential

Sulfonamide derivatives containing the sulfonyl chloride functional group have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary studies suggest that derivatives of this compound may exhibit COX-inhibitory activity comparable to established anti-inflammatory drugs like Celecoxib.

Anticancer Activity

The anticancer potential of oxazole derivatives has been highlighted in several studies. For instance, compounds related to 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride were tested against multiple cancer cell lines (e.g., MCF-7, A549). Results indicated significant induction of apoptosis and cell cycle arrest at critical phases (G1/S and G2/M), with IC50 values in the low nanomolar range.

Summary Table: Anticancer Activity

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5d | MCF-7 | 19 | Apoptosis induction |

| 5b | A549 | 22 | Cell cycle arrest |

In a significant study examining the effects of various oxazole derivatives on cancer cells, treatment with compound 5d led to a substantial increase in early and late apoptotic cells in MCF-7 cell lines by approximately 13-fold and 60-fold respectively compared to controls.

Materials Science

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its reactivity allows for modifications that can enhance material performance in applications such as organic electronics and sensors.

Biological Studies

In biological research, this compound can be used to study interactions between sulfonyl chloride compounds and various biological molecules. Its ability to form covalent bonds enables researchers to investigate the effects of modifications on protein function and other biochemical pathways.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-(1,3-oxazol-5-yl)aniline, have been studied for their inhibitory effects on mild steel corrosion . Another compound, 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, has been identified as an isoform-selective inhibitor of human carbonic anhydrase II , which is involved in many important physiological and pathological processes .

Mode of Action

The related compound 3-(1,3-oxazol-5-yl)aniline has been shown to form a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .

Biochemical Pathways

The related compound 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide has been shown to inhibit human carbonic anhydrase ii , an enzyme involved in many physiological and pathological processes .

Result of Action

The related compound 3-(1,3-oxazol-5-yl)aniline has been shown to exhibit an outstanding protection efficacy of 935% against mild steel corrosion at a concentration of 005 mM .

Action Environment

The related compound 3-(1,3-oxazol-5-yl)aniline has been shown to have its inhibition efficiency increase with increasing inhibitor concentration, while it decreases with rising temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride typically involves the reaction of 5-(1,3-oxazol-5-yl)thiophene-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:

5-(1,3-oxazol-5-yl)thiophene-2-sulfonic acid+SOCl2→5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.

Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Cyclization: Cyclization reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), and are carried out under reflux conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfones: Formed from the oxidation of the thiophene ring.

Heterocyclic Compounds: Formed from cyclization reactions involving the oxazole ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfone: Formed by the oxidation of the thiophene ring to a sulfone.

Uniqueness

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, oxidation, and cyclization, sets it apart from similar compounds. Additionally, its applications in medicinal chemistry, biological studies, and material science highlight its versatility and importance in scientific research.

Activité Biologique

5-(1,3-Oxazol-5-Yl)-2-thiophenesulfonyl chloride is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-(1,3-Oxazol-5-Yl)-2-thiophenesulfonyl chloride is characterized by the presence of an oxazole ring and a thiophene sulfonyl chloride moiety. Its chemical structure can be represented as follows:

- IUPAC Name : 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride

- Molecular Formula : C8H6ClN2O2S

- Molecular Weight : 232.76 g/mol

Mechanisms of Biological Activity

The biological activity of 5-(1,3-Oxazol-5-Yl)-2-thiophenesulfonyl chloride primarily stems from its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways. Specifically, it has shown activity against carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues .

- Endothelin Receptor Modulation : Research indicates that derivatives of thiophenesulfonamides can affect the binding of endothelin peptides to their receptors, suggesting a role in managing endothelin-mediated disorders such as pulmonary hypertension .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 5-(1,3-Oxazol-5-Yl)-2-thiophenesulfonyl chloride possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant bacteria.

- Anticancer Potential : There is emerging evidence that compounds with similar scaffolds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Study 1: Inhibition of Carbonic Anhydrase

A study evaluated the effectiveness of 5-(1,3-Oxazol-5-Yl)-2-thiophenesulfonyl chloride as an inhibitor of human carbonic anhydrase. The results demonstrated significant inhibition at micromolar concentrations, highlighting its potential for therapeutic applications in conditions where carbonic anhydrase is implicated.

Case Study 2: Endothelin Receptor Antagonism

In another research effort, derivatives similar to this compound were tested for their ability to antagonize endothelin receptors. The findings indicated that these compounds could effectively reduce endothelin-induced vasoconstriction, suggesting therapeutic implications for cardiovascular diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGTZUMWQUDWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380055 | |

| Record name | 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-40-4 | |

| Record name | 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.